
2-Bromo-5-chlorobenzoyl chloride
Vue d'ensemble
Description
2-Bromo-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H3BrCl2O . It has a molecular weight of 253.91 . This compound is used as an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin . It also functions as an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor .
Synthesis Analysis
The synthesis of 2-Bromo-5-chlorobenzoyl chloride involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride under the catalysis of DMF . The reaction is carried out without a solvent and the excess thionyl chloride is evaporated after the reaction is complete .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chlorobenzoyl chloride is represented by the formula C7H3BrCl2O . The exact mass of the molecule is 251.87400 .Chemical Reactions Analysis
2-Bromo-5-chlorobenzoyl chloride is an intermediate in the synthesis of dapagliflozin . It is also used in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chlorobenzoyl chloride include a molecular weight of 253.90800 and a LogP of 3.48150 . The compound has a polar surface area of 17 Å2 and a molar volume of 144.0±3.0 cm3 .Applications De Recherche Scientifique
Preparation of Other Chemical Compounds
2-Bromo-5-chlorobenzoyl chloride is used as an intermediate in the synthesis of other chemical compounds. For instance, it is used in the preparation of 2-chloro-5-bromobenzoyl chloride . The preparation method involves reacting 2-chlorobenzoic acid with thionyl chloride under the catalysis of pyridine to obtain 2-chlorobenzoyl chloride, which is then reacted with dibromohydantoin to obtain the 2-chloro-5-bromobenzoyl chloride .
Manufacturing of Therapeutic Drugs
5-Bromo-2-chlorobenzoyl chloride is utilized in the manufacturing of therapeutic drugs. It is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .
Synthesis of Dapagliflozin
This compound functions as an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor . Dapagliflozin is a novel antidiabetic medicament, which inhibits the reabsorption of glucose by kidneys and promotes the excretion of glucose through urine so as to reduce blood sugar .
Preparation of Thiazole Derivatives
Preparation of Photoresponsive Azobenzene Derivatives
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-chlorobenzoyl chloride is the Sodium-Glucose Transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney . Inhibiting this protein can lead to the reduction of blood glucose levels, which is beneficial for diabetes therapy .
Mode of Action
2-Bromo-5-chlorobenzoyl chloride acts as an intermediate in the synthesis of SGLT2 inhibitors . It undergoes various chemical reactions, including free radical bromination and nucleophilic substitution , to form the final active compound that inhibits SGLT2 .
Biochemical Pathways
The compound is involved in the biochemical pathway of SGLT2 inhibitor synthesis . The inhibition of SGLT2 leads to a decrease in glucose reabsorption in the kidneys, resulting in the excretion of glucose in urine . This process helps to lower blood glucose levels, beneficial for managing diabetes .
Pharmacokinetics
The final active compounds are designed to have optimal adme (absorption, distribution, metabolism, and excretion) properties to ensure their bioavailability and efficacy .
Result of Action
The result of the action of 2-Bromo-5-chlorobenzoyl chloride is the production of potent and selective SGLT2 inhibitors . These inhibitors can effectively reduce blood glucose levels, offering a therapeutic approach for diabetes management .
Action Environment
The action of 2-Bromo-5-chlorobenzoyl chloride is influenced by various environmental factors during its chemical reactions. For instance, the presence of certain reagents and catalysts, temperature, and pH can affect the yield and rate of reactions . Furthermore, the stability of the compound can be affected by light, heat, and moisture .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-chlorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQXSFFVGRPZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608458 | |
| Record name | 2-Bromo-5-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorobenzoyl chloride | |
CAS RN |
42860-16-2 | |
| Record name | 2-Bromo-5-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]octane-2-carboxylic acid, ethyl ester](/img/structure/B3031440.png)
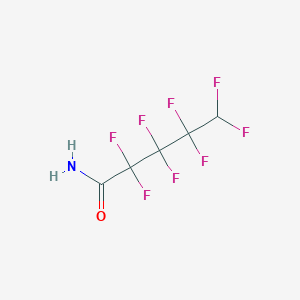

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)
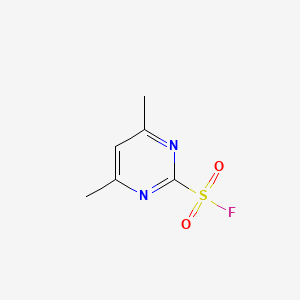
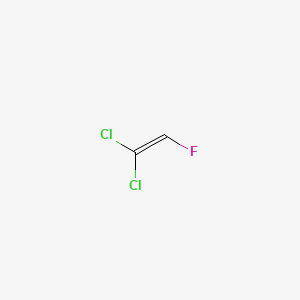
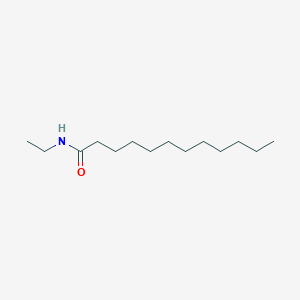
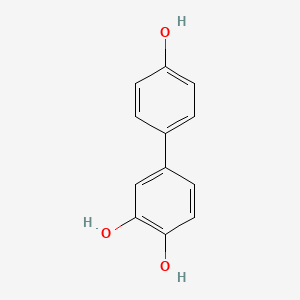
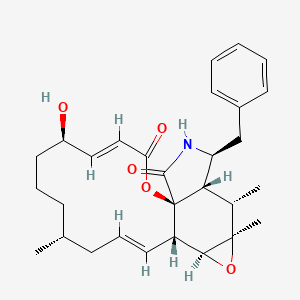
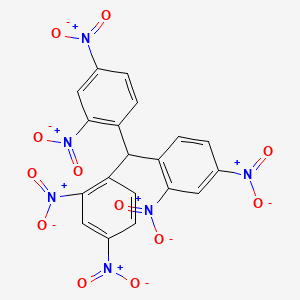
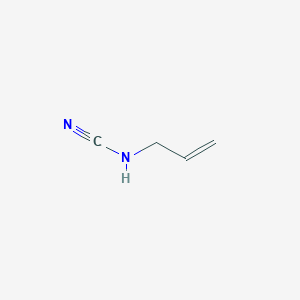
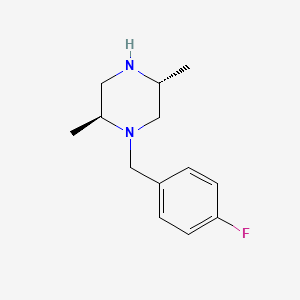
![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)